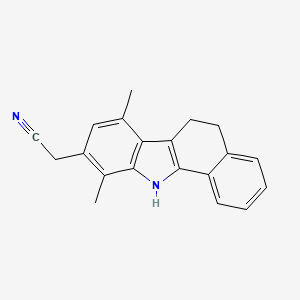
Bicarbamimide, N-cyclohexyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicarbamimide, N-cyclohexyl-2-phenyl- is an organic compound with the molecular formula C14H17N3O2 It is known for its unique structure, which includes a cyclohexyl group and a phenyl group attached to a bicarbamimide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicarbamimide, N-cyclohexyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-cyclohexyl-2-bromomaleimide with phenyl isocyanate. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Bicarbamimide, N-cyclohexyl-2-phenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicarbamimide, N-cyclohexyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicarbamimide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bicarbamimide group.
Aplicaciones Científicas De Investigación
Bicarbamimide, N-cyclohexyl-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Bicarbamimide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-bromomaleimide: Shares the cyclohexyl group but differs in the presence of a bromine atom.
Phenyl isocyanate: Contains the phenyl group but lacks the bicarbamimide structure.
N-cyclohexylmaleimide: Similar structure but without the phenyl group.
Uniqueness
Bicarbamimide, N-cyclohexyl-2-phenyl- is unique due to its combination of a cyclohexyl group and a phenyl group attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
3657-61-2 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c18-13-15-14(19)17(12-9-5-2-6-10-12)16(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,18,19) |
Clave InChI |
BQRGAIBZOJHBDC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




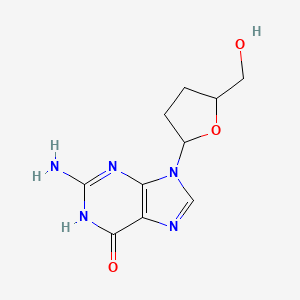
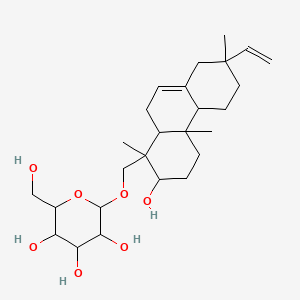
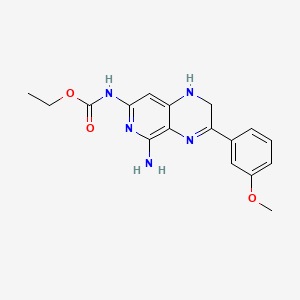


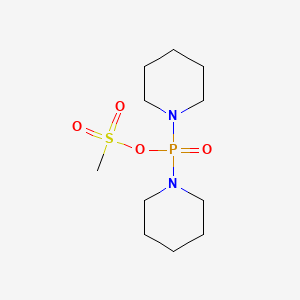
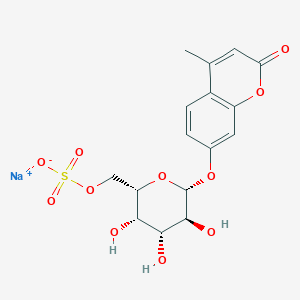

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)


